molecular formula C13H17ClN2O B1300901 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone CAS No. 56056-37-2

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone

Cat. No. B1300901
CAS RN: 56056-37-2
M. Wt: 252.74 g/mol
InChI Key: LIOGCDLRYPBMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” is a derivative of benzylpiperazine, which is a type of piperazine. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Molecular Structure Analysis

The molecular structure of “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” would likely consist of a benzylpiperazine group attached to a chloroethanone group. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” are not available, benzylpiperazines are known to undergo a variety of chemical reactions, including acylation, alkylation, and various types of redox reactions .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis Techniques and Biological Applications : Research has shown that derivatives of benzylpiperazine compounds, including those similar to 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, can be synthesized through various chemical processes. These compounds have demonstrated potential in exhibiting anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Characterization and Magnetic Properties

  • Chemical Characterization and Magnetic Properties : A study focusing on a radical compound related to benzylpiperazine showed that it is stable in various conditions and has significant magnetic properties. This research contributes to understanding the physical and chemical characteristics of similar benzylpiperazine derivatives (Constantinides et al., 2011).

Synthesis and Potential Therapeutic Applications

  • Novel Ligands and Potential Therapeutic Uses : The synthesis of benzylpiperazine derivatives, including those structurally similar to 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, has been explored for their potential as selective ligands at dopamine receptors. Such studies indicate the potential therapeutic applications of these compounds in neuropharmacology (Hodgetts et al., 2001).

Synthesis and Enzymatic Inhibition Properties

  • Enzyme Inhibitors and Synthesis Development : Research into the synthesis of benzylpiperazine-based compounds has identified their potential as inhibitors of specific human enzymes. This suggests potential applications in the development of new therapeutic agents (Morera et al., 2012).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Studies have shown that compounds synthesized from benzylpiperazine have exhibited notable antibacterial and antifungal activities. This highlights their potential in the development of new antimicrobial agents (Merugu et al., 2010).

Synthesis and Central Nervous System Receptor Affinity

  • Receptor Affinity and Synthesis Techniques : Research has demonstrated the synthesis of benzylpiperazine derivatives and their interaction with central nervous system receptors, indicating potential applications in neuropharmacology and as therapeutic agents for CNS-related disorders (Beduerftig et al., 2001).

Future Directions

The future directions for research on “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of activities exhibited by benzylpiperazine derivatives, it’s possible that this compound could have interesting pharmacological properties .

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOGCDLRYPBMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364210
Record name 1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone

CAS RN

56056-37-2
Record name 1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone

Citations

For This Compound
3
Citations
M Gao, S Ma, T Xu, N Jiang, Y Xu… - Journal of Chemical …, 2022 - journals.sagepub.com
New edaravone derivatives containing a benzylpiperazine moiety are designed and synthesized. The structures are characterized by 1 H NMR, 13 C NMR, and high-resolution mass …
Number of citations: 2 journals.sagepub.com
M Garcia, V Llorente, L Garriga… - Journal of Medicinal …, 2021 - ACS Publications
A new series of propionamide derivatives was developed as dual μ-opioid receptor agonists and σ 1 receptor antagonists. Modification of a high-throughput screening hit originated a …
Number of citations: 1 pubs.acs.org
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
Based on the literature-reported compensatory effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.